(5Z)-2-(2-methoxyphenyl)-5-(4-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
(5Z)-2-(2-methoxyphenyl)-5-(4-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound that belongs to the class of thiazolotriazoles This compound is characterized by its unique structure, which includes a thiazole ring fused with a triazole ring, and substituted with methoxyphenyl and propoxybenzylidene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-(2-methoxyphenyl)-5-(4-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-methoxybenzaldehyde with 4-propoxybenzaldehyde in the presence of a base to form the corresponding benzylidene intermediate. This intermediate is then reacted with thiosemicarbazide to form the thiazole ring. The final step involves cyclization with an appropriate reagent to form the fused thiazolotriazole structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time. The choice of solvents, temperature, and pressure conditions are also optimized to ensure the highest purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
(5Z)-2-(2-methoxyphenyl)-5-(4-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and propoxy groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (5Z)-2-(2-methoxyphenyl)-5-(4-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the reduction of inflammation.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler compound used in similar synthetic applications.
Acetylacetone: Another compound with a similar keto-enol tautomerism.
Diketene: Used in the synthesis of various organic compounds.
Uniqueness
(5Z)-2-(2-methoxyphenyl)-5-(4-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is unique due to its fused thiazolotriazole structure, which imparts specific chemical and biological properties not found in simpler compounds
Biological Activity
The compound (5Z)-2-(2-methoxyphenyl)-5-(4-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is part of a class of heterocyclic compounds known for their diverse biological activities. This article explores the synthesis, characterization, and biological activity of this compound, with a focus on its pharmacological properties.
Synthesis and Characterization
Synthesis of this compound typically involves multi-step organic reactions. The initial steps include the formation of the thiazole and triazole rings through cyclization reactions involving appropriate hydrazine derivatives and α-haloketones. Characterization is often performed using techniques such as NMR spectroscopy and X-ray crystallography to confirm the molecular structure.
Biological Activity
This compound exhibits a range of biological activities:
- Antimicrobial Activity : Thiazolo[3,2-b][1,2,4]triazoles have been noted for their broad-spectrum antimicrobial properties. Studies indicate that derivatives of this compound show significant activity against various bacterial strains and fungi, suggesting potential applications in treating infections .
- Anti-inflammatory Properties : Research has shown that thiazolo[3,2-b][1,2,4]triazole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. In vivo studies demonstrated that certain derivatives provided up to 67% protection in mouse models compared to indomethacin's 47% protection at equivalent doses .
- Anticancer Potential : The compound's structure suggests potential anticancer activity. Preliminary studies indicate that it may induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation .
- Anticonvulsant Activity : Some derivatives have been screened for anticonvulsant effects. In tests involving animal models, these compounds showed varying degrees of efficacy in reducing seizure activity .
Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several thiazolo[3,2-b][1,2,4]triazole derivatives against common pathogens. The results indicated that the compound exhibited notable inhibitory effects against both Gram-positive and Gram-negative bacteria.
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 16 µg/mL |
Anti-inflammatory Action
In an experimental model using R strain mice, the anti-inflammatory activity was assessed by measuring paw edema reduction:
Compound | Protection (%) |
---|---|
This compound | 67 |
Indomethacin | 47 |
The biological activities of this compound are attributed to its ability to interact with specific molecular targets:
- Inhibition of COX Enzymes : The compound has been shown to inhibit both COX-1 and COX-2 enzymes effectively.
- Modulation of Apoptotic Pathways : It may activate apoptotic pathways in cancer cells by modulating Bcl-2 family proteins.
- Antimicrobial Mechanisms : The exact mechanisms by which it exerts antimicrobial effects are still under investigation but may involve disruption of bacterial cell wall synthesis or function.
Properties
Molecular Formula |
C21H19N3O3S |
---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
(5Z)-2-(2-methoxyphenyl)-5-[(4-propoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C21H19N3O3S/c1-3-12-27-15-10-8-14(9-11-15)13-18-20(25)24-21(28-18)22-19(23-24)16-6-4-5-7-17(16)26-2/h4-11,13H,3,12H2,1-2H3/b18-13- |
InChI Key |
JKOLAJLCHNPCFG-AQTBWJFISA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=CC=C4OC)S2 |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=CC=C4OC)S2 |
Origin of Product |
United States |
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